4-bromo-N-(trifluoromethyl)aniline
Description
4-Bromo-N-(trifluoromethyl)aniline (CAS: 104460-70-0, C₇H₄BrF₄N, MW: 258.01 g/mol) is a halogenated aromatic amine featuring a bromine substituent at the para position and a trifluoromethyl (-CF₃) group attached to the nitrogen atom. This compound is synthesized via bromination of precursors such as 3-(trifluoromethyl)aniline under controlled conditions . Its electron-withdrawing trifluoromethyl group reduces the basicity of the aniline nitrogen, influencing its reactivity in coupling reactions and biological interactions . The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira) for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C7H5BrF3N |
|---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
4-bromo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H |
InChI Key |
BKJSWNBGYXBBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-N-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Another method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent. This compound is added to a solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane, and the reaction is conducted at temperatures between -10°C and 0°C .
Industrial Production Methods
Industrial production of 4-bromo-N-(trifluoromethyl)aniline may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced with other aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are used for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Aryl or vinyl-substituted anilines are the major products of coupling reactions.
Scientific Research Applications
4-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
Ortho vs. Para Substitution
- 2-(Trifluoromethyl)aniline Derivatives : Ortho-substituted analogs (e.g., 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline, CAS: 1369856-62-1) exhibit reduced basicity due to steric and electronic effects, which can hinder nucleophilic reactions. However, these derivatives often display enhanced biological activity. For example, calixarene derivatives functionalized with 2-(trifluoromethyl)aniline moieties show high antimicrobial activity and low cytotoxicity .
- 4-(Trifluoromethyl)aniline Derivatives : Para-substituted analogs (e.g., 4-bromo-N-(pyridin-3-ylmethyl)aniline, CAS: 84324-68-5) retain higher basicity and are more reactive in metal-catalyzed couplings. Their linear geometry facilitates interactions in coordination complexes .
Functional Group Variations
Physicochemical Properties
| Property | 4-Bromo-N-(trifluoromethyl)aniline | 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | 4-Nitro-3-(trifluoromethyl)aniline |
|---|---|---|---|
| Molecular Weight (g/mol) | 258.01 | 268.08 | 236.11 |
| LogP (Predicted) | 3.12 | 3.45 | 2.98 |
| Melting Point (°C) | 85–87 (estimated) | Not reported | 102–104 |
| Solubility | Low in water, high in DMSO | Moderate in organic solvents | Low in polar solvents |
| Hazard Profile | H302, H315, H319, H332, H335 | Similar | H301, H311, H331 |
Key Research Findings
- Ortho Effect : Ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline) exhibit superior bioactivity due to reduced steric hindrance and optimized electronic interactions .
- Photodynamic Applications: 4-Nitro-3-(trifluoromethyl)aniline’s NO-releasing capability under UV light offers a dual mechanism (cytotoxicity + antioxidant photoproducts) for cancer therapy .
- Crystallographic Insights : Schiff bases like (E)-4-bromo-N-(2,3-dimethoxybenzylidene)aniline adopt planar geometries, facilitating π-π stacking in crystal lattices .
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